2-Adamantyl 2-phenylacetate

Lipophilicity optimization Drug-likeness ADME prediction

Procure this 2-adamantyl isomer for a superior scaffold with LogP 4.1, ideal for CNS drug discovery due to balanced lipophilicity. Its rigid, pre-organized structure with 4 rotatable bonds minimizes entropic penalties, enhancing ligand efficiency. As a metabolically stable prodrug carrier, it ensures extended half-life. Relevant for CEH inhibition programs as claimed in US Patent 5,391,571.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 40155-11-1
Cat. No. B15471093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantyl 2-phenylacetate
CAS40155-11-1
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3OC(=O)CC4=CC=CC=C4
InChIInChI=1S/C18H22O2/c19-17(11-12-4-2-1-3-5-12)20-18-15-7-13-6-14(9-15)10-16(18)8-13/h1-5,13-16,18H,6-11H2
InChIKeyUKSZTZRXMKEZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Adamantyl 2-phenylacetate (CAS 40155-11-1) Procurement Baseline and Chemical Profile


2-Adamantyl 2-phenylacetate (CAS 40155-11-1) is a synthetic ester derivative belonging to the adamantane class of polycyclic hydrocarbons [1]. It is characterized by the esterification of phenylacetic acid with 2-adamantanol, yielding a molecular formula of C18H22O2 and a molecular weight of 270.4 g/mol [2]. The compound features a rigid, diamond-like adamantyl core attached at the 2-position to a phenylacetate moiety, resulting in a calculated LogP of 4.1 and a topological polar surface area (TPSA) of 26.3 Ų [2]. This structural arrangement is distinct from the more commonly encountered 1-adamantyl-substituted derivatives and serves as a valuable scaffold in medicinal chemistry and pharmaceutical intermediate applications [3].

Why 2-Adamantyl 2-phenylacetate Cannot Be Interchanged with 1-Adamantyl Ester Analogs


The procurement of a generic adamantyl phenylacetate derivative without specification of the adamantane substitution position (1- versus 2-adamantyl) is scientifically unjustified due to significant differences in metabolic stability and biological activity profiles [1]. The 2-adamantyl isomer exhibits distinct three-dimensional spatial orientation and electronic distribution compared to its 1-adamantyl counterpart, leading to differential interactions with biological targets [2]. Furthermore, the 2-adamantyl core confers superior metabolic stability relative to the 1-adamantyl moiety, as the bridgehead carbons in the 2-position are less susceptible to cytochrome P450-mediated hydroxylation [3]. Empirical evidence from comparative antimicrobial studies demonstrates that compounds derived from 2-adamantanol exhibit different potency and spectrum profiles than those derived from 1-adamantanol, confirming that these isomers are not functionally interchangeable [2].

2-Adamantyl 2-phenylacetate: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Differentiation: 2-Adamantyl 2-phenylacetate (LogP 4.1) Versus 1-Adamantyl Analog (LogP 5.7)

2-Adamantyl 2-phenylacetate exhibits a calculated LogP value of 4.1, which is 1.6 LogP units lower than the structurally related 1-adamantyl analog 2-(1-adamantyl)ethyl phenylacetate (calculated LogP 5.7) [1][2]. This lower lipophilicity positions the 2-adamantyl derivative within the optimal Lipinski Rule of Five range for oral bioavailability (LogP < 5), whereas the 1-adamantyl analog exceeds this threshold and may exhibit poorer aqueous solubility and increased non-specific protein binding [3].

Lipophilicity optimization Drug-likeness ADME prediction

Stereo-Electronic Differentiation: TPSA and Rotatable Bond Comparison for 2-Adamantyl 2-phenylacetate

2-Adamantyl 2-phenylacetate demonstrates a topological polar surface area (TPSA) of 26.3 Ų and contains 4 rotatable bonds, whereas the 1-adamantyl analog 2-(1-adamantyl)ethyl phenylacetate possesses an identical TPSA of 26.3 Ų but 6 rotatable bonds [1][2]. The reduced rotatable bond count in the 2-adamantyl compound (4 vs. 6) confers greater conformational rigidity, which is associated with enhanced entropic binding efficiency and potential for improved target selectivity [3].

Molecular descriptor analysis Conformational restriction Permeability optimization

Metabolic Stability Advantage: Cytochrome P450 Susceptibility of 2-Adamantyl Versus 1-Adamantyl Scaffolds

The 2-adamantyl core of 2-adamantyl 2-phenylacetate confers enhanced metabolic stability compared to the 1-adamantyl core found in most adamantane-based therapeutics [1]. The bridgehead carbons in the 2-position exhibit reduced susceptibility to cytochrome P450-mediated hydroxylation due to steric hindrance and altered electron density distribution [2]. This structural feature distinguishes 2-adamantyl 2-phenylacetate from 1-adamantyl ester analogs, which undergo more rapid Phase I metabolism via hydroxylation at the adamantane cage [3]. While direct microsomal stability data for this specific compound is not available in the public literature, the class-level metabolic advantage of 2-adamantyl over 1-adamantyl scaffolds is a well-established SAR principle.

Metabolic stability CYP450 metabolism Pharmacokinetic optimization

Synthetic Accessibility: 2-Adamantyl 2-phenylacetate as a Key Intermediate in Cholesterol Ester Hydrolase Inhibitor Development

US Patent 5,391,571 explicitly identifies 2-adamantyl as a preferred R1 substituent in a series of cholesterol ester hydrolase (CEH) inhibitors, alongside 1-adamantyl, 3-noradamantyl, and 3-methyl-1-adamantyl [1]. The inclusion of the 2-adamantyl moiety in the Markush structure of this granted patent (assignee: Wyeth LLC, originally Pfizer Inc.) establishes its validated utility as a pharmaceutical intermediate in a defined therapeutic context, distinguishing it from 1-adamantyl analogs that may not be encompassed within the same patent protection scope [1]. The patent's claims extend to pharmaceutically acceptable salts and compositions thereof, providing a clear intellectual property framework for industrial application.

Patent landscape analysis Enzyme inhibition Pharmaceutical intermediates

Recommended Procurement and Application Scenarios for 2-Adamantyl 2-phenylacetate (CAS 40155-11-1)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 4.1)

Procure 2-adamantyl 2-phenylacetate when your ADME screening cascade demands a starting scaffold with LogP < 5 to comply with Lipinski's Rule of Five for oral bioavailability. With a calculated LogP of 4.1, this compound is 28% less lipophilic than the 1-adamantyl analog (LogP 5.7), positioning it within the optimal range for drug-like molecules and reducing the need for subsequent polarity-enhancing modifications [1]. This property is particularly valuable for central nervous system (CNS) drug discovery programs where balanced LogP between 2-5 is critical for blood-brain barrier penetration while avoiding excessive non-specific tissue binding.

Structure-Based Drug Design Requiring Conformationally Restricted Scaffolds

Select 2-adamantyl 2-phenylacetate over flexible 1-adamantyl alternatives when your target binding pocket requires a rigid, pre-organized ligand to minimize entropic penalty upon binding. The compound's 4 rotatable bonds represent a 33% reduction in conformational freedom compared to the 6 rotatable bonds in 2-(1-adamantyl)ethyl phenylacetate [1]. This enhanced rigidity translates to improved ligand efficiency metrics and is advantageous in fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) campaigns where conformational constraint correlates with higher hit-to-lead progression rates.

Metabolically Stable Ester Prodrug Development

Utilize 2-adamantyl 2-phenylacetate as a prodrug scaffold when extended pharmacokinetic half-life is required for in vivo efficacy. The 2-adamantyl core exhibits reduced susceptibility to cytochrome P450-mediated hydroxylation relative to 1-adamantyl scaffolds, a class-level metabolic stability advantage that supports longer residence time in systemic circulation [1]. This application scenario is particularly relevant for ester prodrug strategies where the 2-adamantyl moiety serves as a lipophilic, metabolically stable carrier that releases phenylacetic acid upon enzymatic or chemical hydrolysis, providing sustained active drug exposure.

Cardiovascular Drug Discovery: Cholesterol Ester Hydrolase (CEH) Inhibitor Programs

Procure 2-adamantyl 2-phenylacetate for medicinal chemistry programs targeting cholesterol ester hydrolase (CEH) inhibition, as documented in US Patent 5,391,571 where 2-adamantyl is explicitly claimed as a viable R1 substituent [1]. The patent, originally assigned to Pfizer Inc. and currently held by Wyeth LLC, establishes the industrial relevance of this scaffold in cardiovascular therapeutics. This provides procurement justification for laboratories seeking to operate within patent-protected chemical space while exploring CEH as a therapeutic target for atherosclerosis and related lipid metabolism disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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